1-(3-chloro-4-methoxyphenyl)Piperidine
Description
1-(3-Chloro-4-methoxyphenyl)piperidine is a synthetic piperidine derivative characterized by a chloro (-Cl) substituent at the 3-position and a methoxy (-OCH₃) group at the 4-position of the phenyl ring attached to the piperidine nitrogen. Its structure (Figure 1) combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and interactions with biological targets. Derivatives of this compound, such as N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been explored as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
OEQSGJBQALLUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-chloro-4-methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
For industrial production, the process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective synthesis of the compound on a larger scale .
Chemical Reactions Analysis
1-(3-chloro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)piperidine has found applications in various scientific research fields:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)piperidine is primarily determined by its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Analgesic Activity of Selected Piperidine Derivatives
Substituted Methoxyphenylpiperidines
- 1-(2-Methoxyphenyl)piperidine derivatives (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) were synthesized via reductive amination and microwave-assisted cyclization. These compounds exhibit distinct binding profiles compared to 1-(3-chloro-4-methoxyphenyl)piperidine due to the methoxy group’s position. For instance, 2-methoxy substitution may reduce steric hindrance, enhancing receptor accessibility .
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one features dual 4-methoxyphenyl groups, which improve crystallinity and antimicrobial activity. In contrast, the chloro substituent in 1-(3-chloro-4-methoxyphenyl)piperidine may enhance electrophilic interactions with target proteins .
Table 2: Structural and Functional Comparison of Methoxyphenylpiperidines
Chlorophenyl and Halogenated Piperidines
- 1-(3-Phenylbutyl)piperidine analogs with chloro or bulky hydrophobic substituents (e.g., 4-chlorophenyl) showed variable binding to sigma-1 receptors (S1R). Compounds with RMSD >4 Å exhibited altered orientations but maintained salt-bridge interactions with Glu172, suggesting that chloro substituents in 1-(3-chloro-4-methoxyphenyl)piperidine may optimize hydrophobic interactions without compromising key polar contacts .
- N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide shares the 3-chloro-4-methoxyphenyl moiety but incorporates a thienopyrimidine group. This derivative displayed enhanced AMPA receptor affinity and anti-fatigue activity, highlighting the importance of the chloro-methoxy pharmacophore in neuroactive compounds .
Natural Piperidine Alkaloids
Natural analogs like 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine (from Piper nigrum roots) feature complex substituents, including methylenedioxy rings. These compounds often exhibit lower synthetic accessibility but higher structural diversity compared to 1-(3-chloro-4-methoxyphenyl)piperidine, which is synthetically tunable for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
